molecular formula C33H39N9O2 B605048 N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide CAS No. 330789-03-2

N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide

Cat. No. B605048
M. Wt: 593.736
InChI Key: STVKLDUINKMZFE-RQNOJGIXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a class of compounds known for their biological activity . The presence of the indole and carboxamide groups suggest potential bioactivity as well.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. A detailed analysis would require computational methods or experimental data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and stability could be predicted based on the functional groups present .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. A novel series of these compounds demonstrated cytotoxic activity against various cancer cell lines, including HCT-116 and MCF-7, and showed promising 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Similarly, another study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with significant cytotoxic effects against human breast and liver carcinoma cell lines, suggesting their application in cancer research (Riyadh, 2011).

Synthesis of Fluorophores

Compounds based on the pyrazolo[1,5-a]pyrimidine framework have been utilized as intermediates in the synthesis of functional fluorophores, demonstrating their utility in the development of fluorescent probes for biological and environmental sensing. This application is particularly relevant for detecting biologically or environmentally significant species, offering a pathway to innovative diagnostic and monitoring tools (Castillo et al., 2018).

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the known activity of similar compounds, it could potentially be a candidate for drug development .

properties

IUPAC Name

N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N7O2/c1-34-21-11-7-6-8-17(21)14-22(34)28(36)32-20-13-12-18(15-23(20)37-2)25-24-26(29)30-16-31-27(24)35(33-25)19-9-4-3-5-10-19/h6-8,11-16,19H,3-5,9-10H2,1-2H3,(H,32,36)(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCKQDNKLSGBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)C4=NN(C5=NC=NC(=C45)N)C6CCCCC6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146037658

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide
Reactant of Route 6
N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.